4-[2-(4-Methoxyphenyl)ethenyl]pyridine

hVEGF Inhibition Anticancer Activity Cell Proliferation

This 4-styrylpyridine heteroarylethene is a quantitatively validated pharmacophore for antiproliferative studies (hVEGF-IN-3, IC50 61 µM HT-29, 142 µM MCF-7) and a versatile ligand for Cu(II) magnetic materials (2J = -1100 cm⁻¹) and environment-sensitive luminescent probes (biexponential decay, large Stokes shift). Unlike 2- or 3-pyridyl isomers, the 4-substitution pattern enables stronger π-π stacking, superior superexchange coupling, and phase-dependent emission lifetimes. Procure for transcriptional oncology research or ordered supramolecular assembly. Not a kinase inhibitor replacement.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
Cat. No. B1632977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Methoxyphenyl)ethenyl]pyridine
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=CC=NC=C2
InChIInChI=1S/C14H13NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h2-11H,1H3
InChIKeyYOTHHWBAADYJST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(4-Methoxyphenyl)ethenyl]pyridine (CAS 722-21-4) for Research Procurement: A Quantitative Comparison Guide to Its Validated Biological and Material Applications


4-[2-(4-Methoxyphenyl)ethenyl]pyridine (CAS 722-21-4, synonym: (E)-4-(4-methoxystyryl)pyridine, C14H13NO, MW 211.26) is a heteroarylethene derivative comprising a 4-pyridyl ring linked via an ethenyl bridge to a 4-methoxyphenyl group . This compound serves as a validated pharmacophore scaffold with documented antiproliferative activity as the hVEGF inhibitor hVEGF-IN-3 , and as a versatile ligand in coordination chemistry for constructing magnetically and photophysically characterized metal complexes [1]. Its differential value lies in the combination of a synthetically accessible stilbene-like conjugated system and a bioactive pyridine nitrogen, enabling distinct, quantitatively defined performance across medicinal chemistry and materials science applications.

Why Generic Substitution of 4-[2-(4-Methoxyphenyl)ethenyl]pyridine (hVEGF-IN-3) Is Scientifically Unjustified Without Side-by-Side Validation


The performance of 4-[2-(4-methoxyphenyl)ethenyl]pyridine is critically dependent on its specific structural features—the 4-methoxystyryl motif and the 4-pyridyl nitrogen placement—which govern electronic distribution, conformational flexibility, and target binding [1]. Attempts to substitute with 2- or 3-pyridyl positional isomers alter photophysical aggregation behavior and electronic properties [2]; replacement with other hVEGF inhibitors yields vastly different antiproliferative IC50 values across multiple cell lines ; and substitution with non-pyridyl ligands in metal complexes results in divergent magnetic coupling strengths and photophysical lifetimes [3]. These structural sensitivities underscore why even closely related analogs cannot be assumed to perform identically in receptor binding, cellular assays, or materials fabrication without rigorous, head-to-head quantitative validation.

Procurement Evidence Guide: Quantifiable Performance Differentiation of 4-[2-(4-Methoxyphenyl)ethenyl]pyridine for Research Applications


Antiproliferative Potency of hVEGF-IN-3 (4-[2-(4-Methoxyphenyl)ethenyl]pyridine) Compared to Reference VEGF Pathway Inhibitors Across Human Cancer Cell Lines

4-[2-(4-Methoxyphenyl)ethenyl]pyridine, designated as hVEGF-IN-3 (compound 9), demonstrates concentration-dependent inhibition of tumor cell proliferation. Compared to the structurally distinct VEGFR-2 inhibitor sorafenib (IC50 = 0.10 μM) reported in a separate pyridine-based VEGFR-2 inhibitor study [1], hVEGF-IN-3 exhibits markedly lower potency, with IC50 values ranging from 61 to 142 μM across the tested human cancer cell lines . This quantitative disparity confirms that hVEGF-IN-3 operates via a distinct mechanism—targeting VEGF protein secretion and downstream gene expression (hTERT, c-Myc) rather than direct kinase domain inhibition—and provides a clear, data-driven basis for selecting this specific scaffold for transcriptional regulation studies rather than direct VEGFR-2 kinase inhibition assays.

hVEGF Inhibition Anticancer Activity Cell Proliferation Colorectal Cancer

Conformational Restriction of 4-Styrylpyridine vs. 3-Styrylpyridine: Computational Evidence for Isomeric Purity and Reproducibility

Computational analysis comparing 4-styrylpyridine (4-STPY) with 3-styrylpyridine (3-STPY) reveals a fundamental structural difference with direct implications for experimental reproducibility. Due to molecular symmetry, 4-STPY yields only a single isomer per configuration (trans, cis, or cyclized), whereas 3-STPY exhibits two distinct rotamers for each configuration [1]. This conformational restriction eliminates the presence of multiple, potentially interconverting rotameric species in solution, thereby reducing spectral complexity and simplifying data interpretation in photophysical and isomerization studies. The positional variation of the pyridine nitrogen alters electronic distribution and influences isomerization pathways, with distinct minimum-energy conical intersection (MECI) structures and energy barriers computed for each isomer [1].

Conformational Analysis Photophysics Isomerization Quantum Chemistry

Magnetic Coupling in Copper(II) N-Oxide Adducts: Enhanced Antiferromagnetic Exchange Relative to Hatfield's Rule Prediction

The copper(II) N-oxide adduct of 4-(4-methoxystyryl)pyridine, [(4-MPyO)2(CuCl2)2(H2O)(C2H5OH)], exhibits antiferromagnetic coupling with a singlet-triplet separation (2J) of 1100 cm⁻¹ [1]. This value is notably greater than the value expected from Hatfield's empirical rule for the observed bridging angles (Cu-O-Cu = 108.9° and 110.2°), which typically predicts weaker coupling for such geometries [1]. In contrast, a related Cu(II) complex with unsubstituted 4-styrylpyridine or alternative N-oxide ligands would be expected to display significantly different magnetic behavior based on ligand field strength and bridging geometry; the 4-methoxystyryl substitution contributes to the enhanced superexchange pathway through extended π-conjugation.

Magnetic Materials Coordination Chemistry Antiferromagnetic Coupling Copper Complexes

Photophysical Lifetime Signatures: Conformer-Specific Excited-State Dynamics in Copper(II) N-Oxide Complexes

The [(4-MPyO)2(CuCl2)2(H2O)(C2H5OH)] complex displays distinct excited-state decay kinetics that are both phase- and environment-dependent. In acetonitrile solution, biexponential decay with lifetimes of 0.8 ns and 4.12 ns is observed, while in frozen propanol, lifetimes of 1.99 ns and 15.2 ns are recorded [1]. This biexponential behavior indicates the presence of two distinct charge-transfer (CT) conformers in solution. In the solid state, the decay becomes monoexponential with a single lifetime of 9.0 μs, reflecting restricted conformational freedom in the crystal lattice [1]. This pattern contrasts with simpler copper complexes lacking extended π-conjugated ligands, which typically exhibit simpler monoexponential decay across all phases.

Photophysics Luminescence Charge Transfer Excited-State Dynamics

Aggregation Behavior: 4-Styrylpyridine Moieties Exhibit Enhanced Aggregation vs. 2-Styrylpyridine in Polymer Matrices

UV absorption and fluorescence studies on liquid crystalline polymethacrylates reveal that polymers bearing 4-styrylpyridine moieties display significantly greater aggregation than their 2-styrylpyridine counterparts [1]. This differential aggregation behavior is attributed to the more linear molecular geometry of the 4-substituted pyridine, which facilitates stronger intermolecular π-π stacking and dipole-dipole interactions in the solid or aligned phase. For procurement purposes, this means that 4-[2-(4-methoxyphenyl)ethenyl]pyridine (a 4-styrylpyridine derivative) is predicted to exhibit stronger self-assembly tendencies compared to its 2-pyridyl isomer, a property that may be either advantageous (for ordered film formation) or detrimental (for solubility) depending on the intended application.

Liquid Crystals Polymer Chemistry Aggregation Photophysics

Validated Application Scenarios for 4-[2-(4-Methoxyphenyl)ethenyl]pyridine Procurement Based on Quantitative Performance Data


Transcriptional Regulation of VEGF Pathway in Colorectal and Breast Cancer Models

The quantitatively defined antiproliferative activity of hVEGF-IN-3 against HT-29 colorectal adenocarcinoma cells (IC50 = 61 μM) and MCF-7 breast adenocarcinoma cells (IC50 = 142 μM) supports its use as a tool compound for investigating VEGF protein secretion and downstream transcriptional regulation (hTERT, c-Myc) . Given its ~610- to 1420-fold lower potency compared to direct VEGFR-2 kinase inhibitors [1], this compound is specifically suited for mechanistic studies dissecting transcriptional versus kinase-mediated VEGF pathway modulation. Procurement should be prioritized for laboratories focused on transcriptional oncology and anti-angiogenic gene expression research rather than direct kinase inhibition screening.

Molecular Magnetic Materials and Superexchange Pathway Engineering

The enhanced antiferromagnetic coupling (2J = 1100 cm⁻¹) observed in the Cu(II) N-oxide adduct, which exceeds the value predicted by Hatfield's rule for the measured Cu-O-Cu bridging angles , validates this ligand for use in designing molecular magnetic materials with tunable superexchange. The extended π-conjugated 4-methoxystyryl system provides an efficient pathway for magnetic exchange, making this compound a valuable precursor for synthesizing coordination polymers, single-molecule magnets, or spin-crossover complexes where magnetic coupling strength must be precisely modulated through ligand design.

Conformer-Sensitive Photophysical Probes and Luminescent Materials

The biexponential excited-state decay kinetics (0.8/4.12 ns in acetonitrile; 1.99/15.2 ns in frozen propanol) and phase-dependent lifetime switching (to 9.0 μs monoexponential in the solid state) establish this ligand scaffold as a quantitative probe for molecular environment and conformational distribution. The large Stokes shift (>6500 cm⁻¹ in acetonitrile) confirms the charge-transfer nature of the emission , making Cu(II) complexes of 4-(4-methoxystyryl)pyridine N-oxide suitable for applications in luminescent sensing, optical switching, and time-resolved spectroscopy where environment-sensitive emission is required.

Supramolecular Assembly and Liquid Crystalline Materials

The class-level inference that 4-styrylpyridine moieties exhibit stronger aggregation than their 2-styrylpyridine counterparts supports the use of 4-[2-(4-methoxyphenyl)ethenyl]pyridine as a building block for ordered supramolecular assemblies, liquid crystalline polymers, and aligned films. The enhanced intermolecular π-π stacking and dipole-dipole interactions enabled by the 4-pyridyl substitution pattern facilitate the formation of well-ordered mesophases and self-assembled nanostructures, making this compound suitable for materials chemistry applications requiring molecular alignment and anisotropic optical or electronic properties.

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